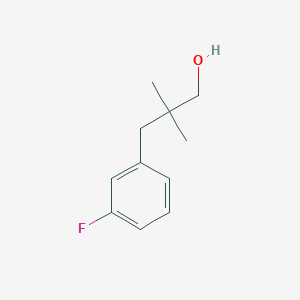
3-(3-Fluorophenyl)-2,2-dimethylpropan-1-ol
Overview
Description
3-(3-Fluorophenyl)-2,2-dimethylpropan-1-ol is a useful research compound. Its molecular formula is C11H15FO and its molecular weight is 182.23 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biological Activity
3-(3-Fluorophenyl)-2,2-dimethylpropan-1-ol is a tertiary alcohol with a unique molecular structure that has garnered attention for its potential biological activities. The presence of a fluorine atom in the para position of the phenyl ring is significant as it can influence the compound's lipophilicity, reactivity, and interaction with biological targets. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
- Molecular Formula : C11H15FO
- Molecular Weight : 188.24 g/mol
- Structural Features : The compound features a tertiary alcohol group and a fluorine substituent on the phenyl ring, which may enhance its biological activity through increased lipophilicity and altered electronic properties.
The biological activity of this compound may involve:
- Enzyme Modulation : Interaction with specific enzymes or receptors, potentially altering their activity.
- Binding Affinity : The fluorine atom may enhance binding affinity to biological targets, influencing pharmacodynamics.
Antimicrobial Properties
Preliminary studies indicate that this compound exhibits antimicrobial properties. This activity is likely due to its ability to disrupt microbial cell membranes or inhibit key metabolic pathways.
Anticancer Potential
Research suggests that this compound may have anticancer effects. It is hypothesized that it could induce apoptosis in cancer cells through modulation of signaling pathways involved in cell survival and proliferation.
Comparison with Similar Compounds
| Compound Name | Molecular Formula | Unique Features |
|---|---|---|
| This compound | C11H15FO | Fluorine at the para position enhances lipophilicity. |
| 3-(4-Chlorophenyl)-2,2-dimethylpropan-1-ol | C11H15Cl | Chlorine at the para position; alters reactivity. |
| 3-(2-Chlorophenyl)-2,2-dimethylpropan-1-ol | C11H15ClF | Contains both chlorine and fluorine; potential for diverse interactions. |
Biological Activity Summary
| Activity Type | Observed Effects | References |
|---|---|---|
| Antimicrobial | Inhibition of bacterial growth | |
| Anticancer | Induction of apoptosis in cancer cells | |
| Enzyme Modulation | Altered enzyme activity |
Case Studies
- Antimicrobial Activity : A study evaluated the efficacy of this compound against various bacterial strains. Results indicated significant inhibition of growth in Gram-positive bacteria, suggesting potential as an antibacterial agent.
- Anticancer Research : In vitro experiments demonstrated that treatment with this compound led to reduced viability in several cancer cell lines. Mechanistic studies revealed activation of apoptotic pathways, highlighting its potential as an anticancer therapeutic.
Properties
IUPAC Name |
3-(3-fluorophenyl)-2,2-dimethylpropan-1-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15FO/c1-11(2,8-13)7-9-4-3-5-10(12)6-9/h3-6,13H,7-8H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GNLUSMWXNKEBKT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(CC1=CC(=CC=C1)F)CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15FO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
182.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















